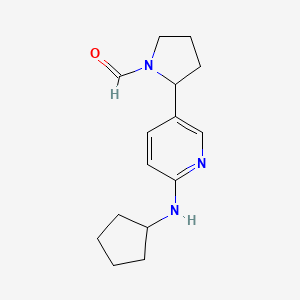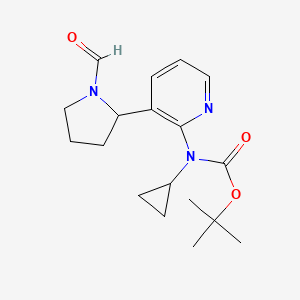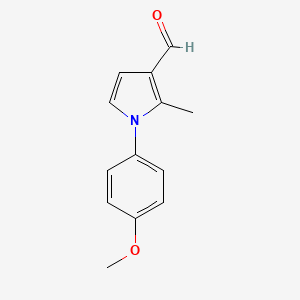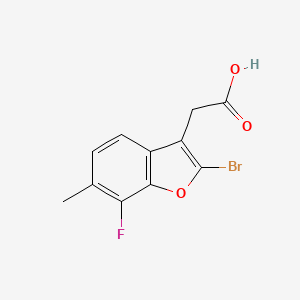
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Ciclopentilamino)piridin-3-il)pirrolidina-1-carbaldehído es un complejo compuesto orgánico que presenta un anillo de pirrolidina, un anillo de piridina y un grupo ciclopentilamino. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-(Ciclopentilamino)piridin-3-il)pirrolidina-1-carbaldehído generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un enfoque común es comenzar con el anillo de piridina, que luego se funcionaliza para introducir el grupo ciclopentilamino. El anillo de pirrolidina se construye posteriormente a través de reacciones de ciclización. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad, la escalabilidad y las consideraciones ambientales. La química de flujo continuo y las plataformas de síntesis automatizadas se emplean a menudo para mejorar la eficiencia y la consistencia de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-(Ciclopentilamino)piridin-3-il)pirrolidina-1-carbaldehído sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: Los anillos de piridina y pirrolidina pueden sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en diversas condiciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo aldehído produce ácidos carboxílicos, mientras que la reducción produce alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados .
Aplicaciones Científicas De Investigación
2-(6-(Ciclopentilamino)piridin-3-il)pirrolidina-1-carbaldehído tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se explora como un compuesto líder en el descubrimiento de fármacos para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(6-(Ciclopentilamino)piridin-3-il)pirrolidina-1-carbaldehído involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, modulando su actividad y desencadenando efectos biológicos posteriores. Las vías exactas e interacciones moleculares dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirrolidina: Compuestos con anillos de pirrolidina similares pero diferentes sustituyentes.
Derivados de piridina: Compuestos con anillos de piridina similares pero diferentes grupos funcionales.
Derivados de ciclopentilamino: Compuestos con el grupo ciclopentilamino unido a diferentes andamios.
Unicidad
2-(6-(Ciclopentilamino)piridin-3-il)pirrolidina-1-carbaldehído es único debido a su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
2-[6-(cyclopentylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-11-18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-1-2-5-13/h7-8,10-11,13-14H,1-6,9H2,(H,16,17) |
Clave InChI |
WQXRSPHZEIDLPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NC=C(C=C2)C3CCCN3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)

![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)


![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)






